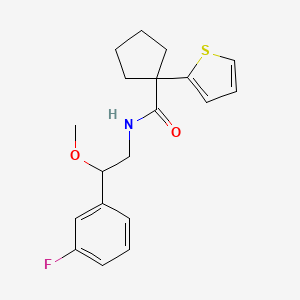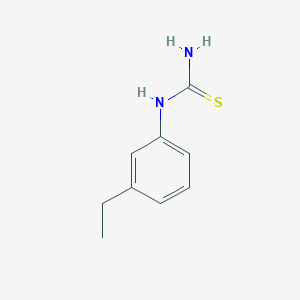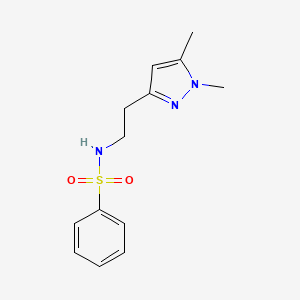![molecular formula C25H25FN4O2 B2354272 3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1040676-60-5](/img/structure/B2354272.png)
3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It might also include information about the class of compounds it belongs to and its relevance or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound. It might also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This would involve the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. It would include information on what types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, stability, reactivity, etc.).Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Chemical Reactions
- Methyl 3-amino-1H-indole-2-carboxylates were used in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, highlighting the potential of the compound in forming complex chemical structures through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009).
Chemical Modifications for Biological Activity
- The compound has been modified to create derivatives like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, showing potential as biologically active molecules and being evaluated as new inhibitors for hepatitis B with in vitro nanomolar inhibitory activity (Ivashchenko et al., 2019).
Biological and Medical Research Applications
Role in Antiviral Research
- The compound and its derivatives have shown potential in antiviral research. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide and its derivatives demonstrated inhibitory activity against influenza A and B viruses in cell culture, indicating their relevance in antiviral drug development (Selvam et al., 2006).
Cancer Research and Potential Therapeutic Applications
- Derivatives of the compound have been synthesized and evaluated for their anti-proliferative activity against human tumor cell lines, revealing that certain derivatives are highly potent against specific cancer cell lines like ovarian, renal, and breast cancer, underscoring the compound's potential in cancer research and therapy (Madadi et al., 2014).
Biological Activity and Drug Development
- The compound's derivatives have been studied as CRTh2 antagonists, showing potential in the treatment of asthma and seasonal allergic rhinitis. The study demonstrates the compound's relevance in drug discovery and development for various health conditions (Fretz et al., 2013).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in.
Please note that the availability of this information would depend on the extent to which the compound has been studied. For a novel or less-studied compound, some or all of this information might not be available. In such cases, researchers often need to conduct their own experiments to gather this information.
Propiedades
IUPAC Name |
3-benzyl-8-fluoro-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-17-7-5-6-12-29(17)22(31)15-30-21-11-10-19(26)13-20(21)23-24(30)25(32)28(16-27-23)14-18-8-3-2-4-9-18/h2-4,8-11,13,16-17H,5-7,12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNBZRAWQSSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)
![ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2354195.png)
![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)
![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![Ethyl ({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetate](/img/structure/B2354205.png)

![1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2354210.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)